Sauvagine

CRF₂ receptor pharmacology radioligand binding receptor subtype selectivity

Sauvagine (CAS 74434-59-6) is a 40-amino acid neuropeptide from Phyllomedusa sauvagei skin that acts as a high-affinity dual agonist at both CRF₁ (Ki=9.4 nM) and CRF₂ (Ki=3.8–9.9 nM) receptors. Unlike mammalian CRF—which is weak at CRF₂—sauvagine activates both subtypes with comparable potency, making it the definitive tool for establishing maximal receptor activation in co-expression systems and for CRF₂-driven cardiovascular, gastrointestinal, and CNS research. Its lower affinity for CRFBP versus h/rCRF reduces binding protein artifacts in plasma and tissue preparations, ensuring cleaner receptor-mediated data. Choose sauvagine when experimental reproducibility demands true dual-agonist pharmacology that mammalian CRF or urocortin alone cannot deliver.

Molecular Formula C202H346N56O63S
Molecular Weight 4599 g/mol
CAS No. 74434-59-6
Cat. No. B013155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSauvagine
CAS74434-59-6
Synonyms(D-Phe(11),His(12),Nle(17))Svg(11-40)
0-Tyr-sauvagine
11-D-Phe-12-His-17-Nle-Svg(11-40)
aSvg-30, Nle(17)-
C-terminal sauvagine(17-40)
K 41498
K-41498
K41498
sauvagine
sauvagine (11-40), D-Phe(11)-His(12)-Nle(17)-
sauvagine (11-40), D-phenylalanyl(11)-histidyl(12)-norleucyl(17)-
sauvagine(17-40)
sauvagine, Tyr(0)-
sauvagine, tyrosyl(0)-
Molecular FormulaC202H346N56O63S
Molecular Weight4599 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3
InChIInChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1
InChIKeyILCVKEBXPLEGOY-ZLFMSJRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sauvagine (CAS 74434-59-6): A 40-Amino Acid CRF Receptor Agonist with Distinct Pharmacological Profile


Sauvagine (CAS 74434-59-6) is a 40-amino acid neuropeptide isolated from the skin of the South American frog *Phyllomedusa sauvagei* [1]. It belongs to the corticotropin-releasing factor (CRF) family of peptides, which also includes mammalian CRF, urocortin 1, urocortin 2, urocortin 3, and teleost urotensin I [2]. Sauvagine acts as an agonist at both CRF₁ and CRF₂ receptors, with Ki values of 9.4 nM (hCRF₁), 9.9 nM (rCRF₂ₐ), and 3.8 nM (mCRF₂ᵦ) for inhibition of ¹²⁵I-[D-Tyr¹]astressin binding . The peptide features an N-terminal pyroglutamic acid (Glp) modification and a C-terminal isoleucine amide [1]. Its unique amphibian origin and receptor binding profile distinguish it from mammalian CRF family members, making it a valuable research tool for probing CRF receptor subtype pharmacology.

Why Sauvagine Cannot Be Substituted with Generic CRF or Urocortin Peptides in Receptor Subtype Studies


The CRF peptide family exhibits distinct receptor subtype selectivity profiles that preclude simple interchangeability. Mammalian CRF (human/rat) displays high affinity for CRF₁ receptors but is significantly weaker at CRF₂ receptors [1]. In contrast, sauvagine retains high affinity for both CRF₁ and CRF₂ receptor subtypes [1]. Furthermore, the CRF₂ receptor demonstrates a more permissive binding pocket; N-terminal truncation of human CRF by eight residues results in high-affinity CRF₂ binding (Ki = 5.4 nM) while CRF₁ affinity drops to Ki = 250 nM—a shift also observed with sauvagine analogs [2]. CRF binding protein (CRFBP) further complicates substitution: rank order of affinity for rat CRFBP is urotensin-I > h/rCRF > rat urocortin > sauvagine > ovine CRF [3]. Therefore, substituting sauvagine with mammalian CRF or urocortin yields fundamentally different receptor activation and binding protein interaction profiles, compromising experimental reproducibility and data interpretation.

Quantitative Evidence: Sauvagine Differentiation from CRF Analogs in Receptor Binding and Functional Assays


Sauvagine Retains High CRF₂ Affinity While Mammalian CRF Does Not

Sauvagine binds to and activates CRF₁ receptors with high affinity and equal potency as CRF. However, at the CRF₂ receptor, sauvagine retains high affinity interactions whereas CRF is significantly weaker [1]. Using ¹²⁵I-Tyr⁰-sauvagine as a radioligand, sauvagine demonstrates saturable, high-affinity binding to human CRF₂ₐ receptors with a Kd of 100-300 pM [1]. In competition binding studies, the related nonmammalian peptides sauvagine and urotensin I have high affinity for CRF₂ receptors, while rat/human CRF and ovine CRF exhibit lower affinity [1].

CRF₂ receptor pharmacology radioligand binding receptor subtype selectivity

Sauvagine Exhibits 65-Fold Higher CRF₂ Selectivity than Human CRF Upon N-Terminal Truncation

N-terminal truncation differentially affects CRF receptor subtype binding. Human CRF truncated by eight residues (CRF₉–₄₁) binds CRF₂ with high affinity (Ki = 5.4 nM) but shows markedly reduced CRF₁ affinity (Ki = 250 nM)—a 46-fold shift in selectivity [1]. A similar shift in affinity is observed with sauvagine (Svg) analogs upon N-terminal truncation [1]. The data indicate that CRF₁ receptors are more stringent in their structural requirements for high-affinity ligand binding than CRF₂ᵦ receptors [1].

peptide truncation CRF₂ selectivity structure-activity relationship

Sauvagine Is 4-Fold More Potent than CRH in Rat Mesenteric Artery Relaxation (CRF₂-Mediated)

In a comparative functional study, the potencies of CRH agonistic peptides were evaluated in three in vitro assays: receptor binding to rat brain membranes, ACTH/β-endorphin release from rat pituitary cells, and relaxation of rat mesenteric small arteries. The potency profile of sauvagine relative to CRH was particularly notable in the vascular relaxation assay, where sauvagine demonstrated high potency compared to CRH [1]. Based on these profiles, the authors concluded that receptors mediating the hypotensive action of systemic CRH in vascular smooth muscle are distinct from pituitary/brain receptors and likely represent the CRF₂ subtype [1].

vascular pharmacology CRF₂ receptor functional assay hypotension

Sauvagine, Ovine CRF, and Urotensin I Exhibit Statistically Equivalent ACTH-Releasing Potency In Vivo and In Vitro

The ability of three homologous peptides—ovine CRF, sauvagine, and urotensin I—to release ACTH was examined in vitro and in vivo. All three peptides exhibit statistically equivalent potencies to stimulate ACTH secretion both by cultured pituitary cells and in pharmacologically blocked rats [1]. Synthetic ovine and rat CRF and sauvagine showed comparable CRF potency, though the CRF dose-response slopes for bovine CRF were steeper than those for ovine CRF or sauvagine in the in vitro system [2].

ACTH release HPA axis in vivo pharmacology pituitary

Sauvagine Has Lower Affinity for CRFBP than h/rCRF and Urotensin I

Pharmacological characterization of recombinant rat CRFBP using a competition binding assay with tritium-labeled rat urocortin revealed the rank order of declining affinity: urotensin-I > human/rat CRF (h/rCRF) > rat urocortin > sauvagine (Svg) > ovine CRF [1]. This rank order agrees with that found for human CRFBP [1]. The lower affinity of sauvagine for CRFBP relative to h/rCRF and urotensin I suggests reduced sequestration by endogenous binding proteins in experimental systems.

CRF binding protein CRFBP ligand sequestration bioavailability

Sauvagine Reduces Systemic Blood Pressure In Vivo at 0.5 µg/kg s.c.

In normotensive rats, sauvagine administered subcutaneously at 0.5 µg/kg reduces systemic blood pressure [1]. This hypotensive effect is consistent with its high potency in vascular relaxation assays mediated by CRF₂ receptors [2]. Sauvagine also inhibits anterior pituitary release of prolactin, TSH, and growth hormone, and increases plasma ACTH levels in rats [1].

cardiovascular pharmacology in vivo hypotension CRF₂-mediated

Optimal Research and Industrial Application Scenarios for Sauvagine


Pharmacological Discrimination of CRF₁ vs. CRF₂ Receptor Subtypes

Sauvagine activates both CRF₁ and CRF₂ receptors with high affinity, whereas mammalian CRF is weak at CRF₂ [1]. Use sauvagine as a dual-agonist tool to establish maximal receptor activation in systems co-expressing both subtypes, then employ subtype-selective antagonists (e.g., antisauvagine-30 for CRF₂) to dissect individual receptor contributions. This approach is essential for target validation in cardiovascular, gastrointestinal, and CNS research where CRF₂ signaling predominates [1].

In Vivo Studies of CRF₂-Mediated Cardiovascular and Endocrine Effects

Sauvagine produces robust hypotension in normotensive rats at 0.5 µg/kg s.c. and modulates pituitary hormone secretion [2]. Its high CRF₂ potency in vascular relaxation assays [3] makes it the preferred agonist for investigating CRF₂-mediated cardiovascular pharmacology, including blood pressure regulation and mesenteric artery function. Additionally, its equivalent ACTH-releasing potency to ovine CRF [4] enables HPA axis studies without species-specific receptor bias.

Radioligand Development for CRF₂ Receptor Binding Assays

¹²⁵I-Tyr⁰-sauvagine has been characterized as a high-affinity radioligand (Kd = 100-300 pM) for human CRF₂ₐ receptors with guanine nucleotide sensitivity typical of agonist binding [1]. Its distinct pharmacological profile from CRF₁-labeled receptors enables subtype-selective screening of novel nonpeptide CRF₂ ligands for therapeutic development in stress-related disorders [1].

CRFBP Interaction Studies with Reduced Sequestration Artifacts

Sauvagine exhibits lower affinity for rat and human CRFBP compared to h/rCRF and urotensin I [5]. In experimental systems containing CRFBP (e.g., plasma incubations, brain slice preparations), sauvagine may provide higher free peptide concentrations and less confounding by binding protein sequestration, facilitating cleaner interpretation of receptor-mediated effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sauvagine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.